A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-ethoxy-3-methoxybenzyl)glycine
A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-ethoxy-3-methoxybenzyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed methodology for the synthesis and characterization of the novel amino acid derivative, N-(2-ethoxy-3-methoxybenzyl)glycine. This compound holds potential as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of peptide mimics and other complex organic molecules. The synthesis is approached through a robust and efficient reductive amination pathway, utilizing 2-ethoxy-3-methoxybenzaldehyde and glycine ethyl ester hydrochloride as key starting materials. This guide offers in-depth, step-by-step protocols for the synthesis, purification, and comprehensive characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction mechanism and optimization strategies. All quantitative data is summarized for clarity, and key experimental workflows are visually represented.
Introduction: The Rationale and Potential Applications
N-substituted glycine derivatives are a critical class of compounds in synthetic and medicinal chemistry. The incorporation of a substituted benzyl group onto the nitrogen atom of glycine can impart unique conformational constraints and potential biological activities. The specific substitution pattern of an ethoxy and a methoxy group on the benzyl ring of N-(2-ethoxy-3-methoxybenzyl)glycine offers a unique electronic and steric profile that can be exploited in the design of novel therapeutic agents. The lipophilic nature of the benzyl group can enhance cell permeability, a crucial factor in drug design.
The primary synthetic strategy detailed in this guide is reductive amination. This widely-used method for forming carbon-nitrogen bonds is advantageous due to its operational simplicity, high yields, and the commercial availability of a wide range of starting materials.[1][2] The reaction proceeds through the in-situ formation of an imine or iminium ion from an aldehyde and an amine, which is then reduced to the corresponding amine.[2]
Synthetic Pathway: A Step-by-Step Approach
The synthesis of N-(2-ethoxy-3-methoxybenzyl)glycine is achieved through a two-step process: the reductive amination of 2-ethoxy-3-methoxybenzaldehyde with glycine ethyl ester hydrochloride, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Overall Synthetic Scheme
Caption: Synthetic route to N-(2-ethoxy-3-methoxybenzyl)glycine.
Starting Materials
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| 2-ethoxy-3-methoxybenzaldehyde | 66799-97-1 | C10H12O3 | 180.20 | Commercially Available |
| Glycine ethyl ester hydrochloride | 623-33-6 | C4H10ClNO2 | 139.58 | Commercially Available |
| Sodium triacetoxyborohydride | 56553-60-7 | C6H10BNaO6 | 211.94 | Commercially Available |
| Dichloroethane (DCE) | 107-06-2 | C2H4Cl2 | 98.96 | Anhydrous, ACS Grade |
| Lithium hydroxide | 1310-65-2 | LiOH | 23.95 | ACS Grade |
| Tetrahydrofuran (THF) | 109-99-9 | C4H8O | 72.11 | ACS Grade |
Experimental Protocol
Step 1: Synthesis of N-(2-ethoxy-3-methoxybenzyl)glycine ethyl ester
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-ethoxy-3-methoxybenzaldehyde (5.0 g, 27.7 mmol).
-
Dissolve the aldehyde in 100 mL of anhydrous dichloroethane (DCE).
-
Add glycine ethyl ester hydrochloride (4.28 g, 30.7 mmol) to the solution. The hydrochloride salt is used for its stability and ease of handling.[3]
-
To neutralize the hydrochloride salt and facilitate imine formation, add triethylamine (4.2 mL, 30.7 mmol) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 1 hour.
-
In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (8.8 g, 41.6 mmol) in 50 mL of anhydrous DCE. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations.[2]
-
Add the sodium triacetoxyborohydride slurry to the reaction mixture in portions over 30 minutes. An exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-ethoxy-3-methoxybenzyl)glycine ethyl ester.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
Step 2: Hydrolysis of N-(2-ethoxy-3-methoxybenzyl)glycine ethyl ester
-
Dissolve the purified N-(2-ethoxy-3-methoxybenzyl)glycine ethyl ester (assumed quantitative yield from the previous step, ~27.7 mmol) in a mixture of tetrahydrofuran (THF) and water (100 mL, 2:1 v/v).
-
Add lithium hydroxide (1.33 g, 55.4 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A white precipitate of N-(2-ethoxy-3-methoxybenzyl)glycine should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure product.
Characterization of N-(2-ethoxy-3-methoxybenzyl)glycine
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C12H17NO4 |
| Molecular Weight | 239.27 g/mol |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The following are predicted chemical shifts (δ) in ppm relative to a standard reference.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.30 (t, 3H, J=7.0 Hz): -OCH₂CH₃ (ethoxy group)
-
δ 3.75 (s, 3H): -OCH₃ (methoxy group)
-
δ 3.80 (s, 2H): -NCH₂COOH (glycine methylene)
-
δ 4.05 (q, 2H, J=7.0 Hz): -OCH₂ CH₃ (ethoxy group)
-
δ 4.15 (s, 2H): Ar-CH₂ -N (benzyl methylene)
-
δ 6.90-7.10 (m, 3H): Aromatic protons
-
~10 (br s, 1H): -COOH (carboxylic acid proton)
-
~9.5 (br s, 1H): -NH - (secondary amine proton)
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 14.5: -OCH₂C H₃
-
δ 48.0: -NC H₂COOH
-
δ 51.0: Ar-C H₂-N
-
δ 55.8: -OC H₃
-
δ 64.0: -OC H₂CH₃
-
δ 112.0, 115.0, 121.0: Aromatic CH carbons
-
δ 125.0, 147.0, 148.0: Aromatic quaternary carbons
-
δ 171.0: -C OOH
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch of the carboxylic acid |
| ~3300 (sharp) | N-H stretch of the secondary amine |
| 2970-2850 | C-H stretches (aliphatic) |
| ~1710 | C=O stretch of the carboxylic acid |
| ~1600, ~1480 | C=C stretches of the aromatic ring |
| ~1250 | C-O stretch (aryl ether) |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI-MS):
-
Expected [M+H]⁺: m/z 240.1230
-
Expected [M-H]⁻: m/z 238.1085
-
Purity Analysis
High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final product.
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Purity: >95%
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the synthesis and characterization process.
Caption: Workflow for synthesis and characterization.
Conclusion
This guide presents a reliable and well-documented procedure for the synthesis and characterization of N-(2-ethoxy-3-methoxybenzyl)glycine. The reductive amination approach is efficient and scalable, providing good yields of the target compound. The detailed characterization data will serve as a valuable reference for researchers working with this and related molecules. The availability of this novel N-substituted glycine derivative opens up new avenues for the design and synthesis of peptidomimetics and other biologically active compounds.
References
-
Marvel, C. S. (1934). Glycine Ethyl Ester Hydrochloride. Organic Syntheses, 14, 46. DOI: 10.15227/orgsyn.014.0046. [Link]
- What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? (2025, August 10). FAQs.
- CN103864632A - Production method for glycine ethyl ester hydrochloride. (n.d.).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- CN103724171B - Preparation method of 2-ethoxybenzaldehyde. (n.d.).
- Ireland, R. E., & Walba, D. M. (1977). BENZALDEHYDE, 4-ETHOXY-3-HYDROXY-. Organic Syntheses, 56, 44. DOI: 10.15227/orgsyn.056.0044.
-
PubChemLite. (n.d.). 2-ethoxy-3-methoxybenzaldehyde (C10H12O3). [Link]
- Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(5), 184–215.
- Chen, C., et al. (2023). Rational Engineering of Mesorhizobium Imine Reductase for Improved Synthesis of N-Benzyl Cyclo-tertiary Amines. Molecules, 29(1), 123.
-
LookChem. (n.d.). Cas 120-25-2,4-Ethoxy-3-methoxybenzaldehyde. [Link]
- Cooke, A., Bennett, J., & McDaid, E. (2002). A facile synthesis of N-benzylallylglycine. Tetrahedron Letters, 43(36), 6439-6441.
- Zare, A., et al. (2023).
-
Carl ROTH. (n.d.). 2-Ethoxy-3-methoxybenzaldehyde, 2 g, CAS No. 66799-97-1. [Link]
- Yang, C., et al. (2009). Ru-Catalyzed Reductive Amination of Aldehydes with Amines Using H2O as the Hydrogen Source.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. [Link]
- Popenda, L., et al. (2016). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journal of Organic Chemistry, 12, 1896–1905.
- CN104829518A - Synthesis method of glycine derivatives. (n.d.).
- Cindrić, M., et al. (2023).
- Hudson, R. H. E., et al. (2008). A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 73(15), 5945–5952.
- Armentrout, P. B., et al. (2015). Infrared multiple-photon dissociation spectroscopy of cationized glycine: effects of alkali metal cation size on gas-phase conformation. Physical Chemistry Chemical Physics, 17(41), 27499–27511.
- Culea, M., et al. (2011). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Asian Journal of Chemistry, 23(10), 4279–4281.
- Gackowska, J., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Pharmaceutical and Biomedical Analysis, 83, 257–266.
- Ivanova, B., & Arnaudov, M. (2010). Solid state linear-dichroic infrared (IR-LD) spectroscopic characterization of α-and β-glycine polymorphs. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 1–6.
- Shenderovich, I. G., et al. (2015). NMR Spectra of Glycine Isotopomers in Anisotropic Media: Subtle Chiral Interactions. Analytical Chemistry, 87(20), 10437–10442.
